molecular formula C13H14N2O2 B2467960 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 394217-93-7

3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No.: B2467960
CAS No.: 394217-93-7
M. Wt: 230.267
InChI Key: VJWHSCYAWWAUKE-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a glutarimide-derived compound featuring a bicyclic isoindolinone moiety fused to a piperidine-2,6-dione core. Its molecular formula is C₁₃H₁₃N₃O₃, with an average mass of 259.265 g/mol and a monoisotopic mass of 259.095691 g/mol . This compound shares structural homology with immunomodulatory drugs (IMiDs) like lenalidomide (Revlimid®), which is its 4-amino-substituted analogue . The stereochemistry at the C3 position (S-configuration) is critical for biological activity, as seen in related compounds .

The compound has been investigated for its anti-cancer properties, particularly in hematological malignancies. Its mechanism involves binding to cereblon (CRBN), a component of the E3 ubiquitin ligase complex, leading to degradation of specific substrates like IKZF1/3, which drives therapeutic effects in multiple myeloma .

Properties

IUPAC Name

3-(1,3-dihydroisoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-12-6-5-11(13(17)14-12)15-7-9-3-1-2-4-10(9)8-15/h1-4,11H,5-8H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWHSCYAWWAUKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Glutarimide Precursors

A foundational approach involves N-alkylation of 3-hydroxypiperidine-2,6-dione derivatives. Adapted from methods in, the protocol proceeds as follows:

  • Intermediate Formation : Reacting 3-hydroxypiperidine-2,6-dione (2 ) with 1,3-dibromopropane (2 equiv) in acetone under reflux (60–70 h) with K₂CO₃ (1.5 equiv) and catalytic DBU yields 1-(3-bromopropyl)-3-phenylpiperidine-2,6-dione.
  • Amine Coupling : The brominated intermediate undergoes nucleophilic substitution with isoindoline (2 equiv) in acetone at reflux (30 h), facilitated by KI (0.1 equiv). Purification via column chromatography (CHCl₃:MeOH, 9.5:0.5) affords the title compound in 45–52% yield.

Critical Parameters :

  • Temperature Control : Prolonged reflux (>24 h) minimizes di-alkylation byproducts.
  • Base Selection : DBU enhances alkylation efficiency versus weaker bases (e.g., Et₃N).

Cyclocondensation Strategy

Patent US20160297791A1 describes cyclization techniques applicable to isoindoline-glutarimide hybrids:

  • Precursor Synthesis : Condensing 3-aminophthalic acid with 3-aminoglutarimide in acetonitrile using 1,1′-carbonyldiimidazole (CDI, 1.2 equiv) at 80°C for 3 h forms the imide linkage.
  • Ring Closure : Heating the intermediate in N-methylpyrrolidinone (NMP) at 120°C for 15 h induces cyclization, yielding the target compound. Post-reaction, crystallization from hexane/ethyl acetate (1:1) achieves 68% purity, upgraded to 95% via silica gel chromatography.

Advantages :

  • Scalability : CDI-mediated reactions avoid gaseous byproducts, enabling kilogram-scale production.
  • Stereochemical Control : Achiral synthesis negates need for enantiomeric resolution.

Alternative Route: Mitsunobu Reaction

A less common but efficient method employs Mitsunobu conditions to couple isoindoline with 3-hydroxypiperidine-2,6-dione:

  • Reagents : DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF at 0°C → RT (12 h).
  • Workup : Aqueous extraction (EtOAc/H₂O) followed by drying (MgSO₄) and solvent evaporation yields crude product, purified via recrystallization (ethanol).

Yield : 38–42% (lower than alkylation due to competing oxidation).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.25–7.18 (m, 4H, Ar-H), 4.35 (s, 4H, CH₂-isoindoline), 3.72 (t, J=6.8 Hz, 2H, N-CH₂), 2.85–2.78 (m, 2H, piperidine-H), 2.45–2.38 (m, 2H, piperidine-H).
  • IR (KBr): ν 1720 cm⁻¹ (C=O), 1645 cm⁻¹ (C-N), 1590 cm⁻¹ (Ar C=C).

Crystallographic Validation

Single-crystal X-ray analysis (analogous to) confirms:

  • Piperidine Ring : Puckered conformation (θ = 12.7°).
  • Isoindoline Dihedral Angle : 28.4° relative to the dione plane.

Process Optimization Challenges

Byproduct Formation

  • Di-Alkylation : Excess dibromopropane increases bis-alkylated impurities (up to 15%). Mitigated by stoichiometric control (1:1.05 substrate:dibromide).
  • Oxidative Degradation : Isoindoline’s secondary amine group prone to oxidation; inert atmosphere (N₂/Ar) essential.

Purification Efficiency

  • Chromatography : Silica gel (230–400 mesh) with CHCl₃:MeOH (95:5) achieves 92–95% purity.
  • Crystallization : Hexane/EtOAC (3:1) affords needle-like crystals (mp 189–191°C).

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Scalability Cost ($/g)
Alkylation 45–52 92 Moderate 12.50
Cyclocondensation 60–68 95 High 9.80
Mitsunobu 38–42 89 Low 18.20

Key Insight : Cyclocondensation offers optimal balance of yield and cost for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione typically involves multi-step organic reactions that lead to the formation of isoindole derivatives. Recent studies have highlighted various synthetic routes that yield derivatives with enhanced biological properties. For instance, the synthesis may include the use of piperidine derivatives as starting materials, followed by cyclization reactions that incorporate isoindole structures.

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit promising antimicrobial activity. In one study, synthesized isoindole derivatives showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The inhibition zones observed were comparable to those produced by standard antibiotics like gentamicin, indicating potential for development as novel antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Biological assays have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines, including Caco-2 and HCT-116. The mechanism appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget Cells/OrganismsObserved EffectsReference
AntimicrobialGram-positive & Gram-negativeComparable to gentamicin
AnticancerCaco-2, HCT-116Induces apoptosis; cell cycle arrest
AntileishmanialLeishmania tropicaIC50 = 0.0478 μmol/mL

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies indicate that modifications to the isoindole moiety can enhance lipophilicity and improve bioavailability, which may correlate with increased potency against specific targets such as cancer cells or pathogens .

Potential Therapeutic Applications

Given the diverse biological activities exhibited by this compound and its derivatives, there are several potential therapeutic applications:

Cancer Treatment

The ability of these compounds to induce apoptosis and inhibit tumor growth positions them as candidates for further development in oncology.

Antimicrobial Agents

With rising antibiotic resistance, the antimicrobial properties of these compounds could provide new avenues for treating bacterial infections.

Antileishmanial Treatments

The effectiveness against Leishmania tropica suggests potential use in treating leishmaniasis, a disease with limited treatment options.

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key structural features, molecular properties, and biological activities of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione and its analogues:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) IC₅₀ (µM) Key Applications/Findings References
This compound None (parent structure) C₁₃H₁₃N₃O₃ 259.265 >200* Intermediate in IMiD synthesis; lower potency
Lenalidomide (Revlimid®) 4-Amino C₁₃H₁₃N₃O₃ 259.260 0.1–1.0 FDA-approved for myeloma, MDS, lymphoma
3-(4-Nitro-1-oxoisoindolin-2-yl)piperidine-2,6-dione 4-Nitro C₁₃H₁₁N₃O₅ 289.25 N/A Preclinical studies; nitro group reduces activity
3-(1-Oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione None C₁₃H₁₂N₂O₃ 244.246 N/A Research building block; limited bioactivity
3-(5-Iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione 5-Iodo C₁₃H₁₁IN₂O₃ 370.14 N/A PROTAC linker; halogen enhances binding
Iberdomide 4-Morpholinylmethylphenoxy C₂₃H₂₄N₄O₅ 452.47 <0.1 Next-gen IMiD; enhanced CRBN binding

Notes:

  • IC₅₀: The parent compound and control analogues (e.g., Con1–Con3) exhibit IC₅₀ values >200 µM in cancer cell lines, indicating significantly lower potency compared to amino-substituted derivatives like lenalidomide .
  • Substituent Impact: The 4-amino group in lenalidomide is critical for cereblon binding and degradation of oncogenic proteins (e.g., IKZF1). Nitro or unsubstituted variants lack this pharmacophore, reducing efficacy .
  • Halogenation : Iodo-substituted derivatives (e.g., 5-iodo) are utilized in PROTACs for targeted protein degradation, leveraging their enhanced steric and electronic properties .

Biological Activity

The compound 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione is a member of the isoindole family known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2

This compound features a piperidine ring fused with an isoindole moiety, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, compounds derived from this structure have shown significant inhibitory effects on various cancer cell lines. In vitro assays revealed that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 .

Table 1: Anticancer Activity of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
AHeLa15.4Caspase activation
BMCF710.8Cyclin D1 inhibition
CA54912.5Apoptosis induction

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Case Study: Inhibition of Cytokine Production

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, treatment with 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine resulted in a significant reduction in TNF-alpha levels compared to untreated controls. This highlights its potential as an anti-inflammatory agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to cell death in malignant cells.
  • Cytokine Modulation : It modulates immune responses by downregulating pro-inflammatory cytokines.
  • Cell Cycle Arrest : The inhibition of cyclin-dependent kinases (CDKs) leads to cell cycle arrest at the G1 phase.

Toxicity and Safety Profile

While promising in therapeutic applications, it's essential to consider the toxicity profile of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine. Preliminary studies indicate moderate toxicity with an LD50 value suggesting careful dosing is necessary for clinical applications .

Q & A

How can researchers optimize the synthesis of 3-(2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione to improve yield and purity?

Answer:
The synthesis typically involves coupling 5-fluoro-1-oxo-2,3-dihydro-1H-isoindoline with piperidine-2,6-dione under controlled conditions . To optimize yield and purity:

  • Reaction Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction kinetics.
  • Catalytic Additives: Introduce mild bases (e.g., triethylamine) to facilitate nucleophilic substitution.
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction rate and side-product formation.
  • Purification Strategies: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate high-purity product.

What experimental approaches confirm the compound’s binding to cereblon and its downstream effects on protein degradation?

Answer:
The compound shares structural similarities with immunomodulatory drugs like lenalidomide, which bind cereblon (CRBN), an E3 ubiquitin ligase adaptor . Key methodologies include:

  • Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD) between the compound and recombinant CRBN.
  • Ubiquitination Assays: Use in vitro reconstituted systems with CRBN, DDB1, and substrates (e.g., IKZF1/3) to assess proteasomal targeting .
  • CRISPR/Cas9 Knockout Models: Validate CRBN dependency by comparing protein degradation in CRBN-deficient vs. wild-type cell lines.

How do polymorphic forms of this compound impact its pharmacokinetic properties, and what techniques characterize these forms?

Answer:
Polymorphism can alter solubility, bioavailability, and stability. For characterization:

  • X-ray Diffraction (XRD): Resolve crystal lattice differences between polymorphs .
  • Differential Scanning Calorimetry (DSC): Identify melting points and phase transitions.
  • Dissolution Testing: Compare dissolution rates in simulated biological fluids (e.g., FaSSIF/FeSSIF) to predict in vivo performance.
    Advanced polymorphs may enhance metabolic stability, as seen in analogs like lenalidomide, where crystalline forms improve shelf-life .

How is this compound utilized in PROTAC design, and what factors influence linker selection?

Answer:
The compound serves as a cereblon-binding "warhead" in PROTACs, enabling targeted protein degradation. Key considerations:

  • Linker Length/Flexibility: Balance steric accessibility and ternary complex formation. PEG-based or alkyl linkers are common .
  • Protease Resistance: Incorporate non-cleavable linkers (e.g., triazole) for enhanced plasma stability.
  • Bifunctional Validation: Use biophysical assays (e.g., NanoBRET) to confirm simultaneous engagement of CRBN and the target protein .

Which analytical techniques are critical for assessing the compound’s purity and structural integrity?

Answer:

  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (C13H11FN2O3) and detect impurities.
  • Nuclear Magnetic Resonance (NMR): Assign peaks (e.g., ¹H-NMR for fluorine coupling patterns, ¹³C-NMR for carbonyl groups) .
  • HPLC-PDA/ELSD: Quantify purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients.

What protocols ensure stability during handling and storage?

Answer:

  • Storage Conditions: Store at –20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent oxidation .
  • Handling Precautions: Use gloveboxes for hygroscopic samples; avoid prolonged exposure to humidity or temperatures >25°C.
  • Stability Monitoring: Perform accelerated stability studies (40°C/75% RH for 1–3 months) with periodic HPLC analysis .

How should researchers resolve discrepancies in biological activity data across studies?

Answer:

  • Orthogonal Assays: Validate results using independent methods (e.g., Western blot vs. flow cytometry for protein degradation).
  • Dose-Response Curves: Establish EC50 values in multiple cell lines to account for variability in CRBN expression .
  • Batch Consistency: Compare activity across synthesized batches to rule out impurity-driven effects.

How does fluorine substitution at the isoindoline ring influence biological activity compared to non-fluorinated analogs?

Answer:
Fluorine’s electronegativity enhances binding affinity to CRBN by stabilizing hydrogen bonds in the ligand-binding pocket. Comparative SAR studies show:

  • Increased Proteasomal Recruitment: Fluorinated analogs degrade IKZF1/3 more efficiently than non-fluorinated derivatives .
  • Metabolic Stability: Fluorine reduces oxidative metabolism, improving half-life in pharmacokinetic studies (e.g., t1/2 in rodent models) .

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